5-Bromo-7-fluoro-1H-benzo[D]imidazole is a heterocyclic aromatic compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly for antimicrobial, antiviral, and anticancer activities. The compound's molecular formula is , and it has a molecular weight of approximately 215.02 g/mol .
5-Bromo-7-fluoro-1H-benzo[D]imidazole is cataloged under the CAS number 1197944-23-2. It is classified as a benzimidazole derivative, which are compounds characterized by a fused benzene and imidazole ring system. This classification is significant as benzimidazoles are known for their pharmacological properties, making them valuable in various scientific fields .
The synthesis of 5-Bromo-7-fluoro-1H-benzo[D]imidazole can be achieved through several methods:
5-Bromo-7-fluoro-1H-benzo[D]imidazole participates in various chemical reactions:
The mechanism of action for 5-Bromo-7-fluoro-1H-benzo[D]imidazole is primarily linked to its biological activities, particularly its antimicrobial properties. Research indicates that this compound may inhibit bacterial growth by targeting specific enzymes or pathways involved in cell wall synthesis or metabolic processes. Molecular docking studies have suggested potential interactions with key proteins such as (p)ppGpp synthetases/hydrolases and FtsZ proteins in bacteria, which are crucial for cell division and stress response .
5-Bromo-7-fluoro-1H-benzo[D]imidazole has a wide range of scientific applications:
The benzimidazole core—a fusion of benzene and imidazole rings—represents a privileged scaffold in drug design due to its structural similarity to purine bases, enabling diverse biomolecular interactions [4] [8]. Halogenation, particularly bromo and fluoro substitutions, profoundly alters benzimidazole’s electronic and steric properties. Bromine enhances intermolecular interactions (e.g., halogen bonding with protein targets) and serves as a synthetic handle for cross-coupling reactions [8]. Fluorine, the smallest halogen, increases metabolic stability, membrane permeability, and bioavailability through enhanced lipophilicity and modulation of pKa values [4]. The synergistic effect of dual halogenation is exemplified in 5-Bromo-7-fluoro-1H-benzo[d]imidazole (CAS 1197944-23-2), where bromine at C5 and fluorine at C7 create an electron-deficient aromatic system conducive to nucleophilic displacement or metal-catalyzed functionalization [1] [3]. This molecular editing fine-tunes drug-receptor binding, as seen in tubulin inhibitors where halogenated benzimidazoles disrupt microtubule assembly [6].
Table 1: Impact of Halogen Substituents on Benzimidazole Properties
Halogen Position | Van der Waals Radius (Å) | Electronegativity | Key Biological Effects |
---|---|---|---|
5-Bromo | 1.85 | 2.96 | Enhanced protein binding via halogen bonds; Suzuki coupling site [8] |
7-Fluoro | 1.47 | 3.98 | Improved metabolic stability; increased cell membrane penetration [4] |
2-Bromo/5-Fluoro* | 1.85/1.47 | 2.96/3.98 | Dual electronic effects; optimized kinase inhibition |
Example isomer for comparison
The 5-bromo-7-fluoro substitution pattern confers distinct advantages in optimizing drug-like properties. Bromine’s polarizability strengthens binding affinity to hydrophobic enzyme pockets (e.g., tubulin’s colchicine site), while fluorine mitigates oxidative metabolism, extending half-life [6] [8]. In 5-Bromo-7-fluoro-1H-benzo[d]imidazole, this combination yields a calculated logP of ~2.7 (indicating balanced lipophilicity) and a molecular weight of 215.02 g/mol, aligning with Lipinski’s rules for oral bioavailability [1] [3]. The electron-withdrawing effect of both halogens acidifies the N1-H proton (predicted pKa ~10.23), facilitating deprotonation for salt formation or metal coordination [1] [9]. These properties are exploited in kinase inhibitors and antimicrobial agents, where the bromo-fluoro motif improves target selectivity. For instance, methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate (CAS 606143-93-5)—a derivative—demonstrates anticancer activity by inhibiting tubulin polymerization (IC₅₀ < 1 µM) [2] [6]. The fluorine atom’s σ-inductive effect further modulates ring electronics, reducing electron density at N3 and altering hydrogen-bonding capacity [8].
Table 2: Physicochemical and Biological Properties of 5-Bromo-7-fluoro-1H-benzo[d]imidazole
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Formula | C₇H₄BrFN₂ | Halogen-rich scaffold for diversification [1] |
Molecular Weight | 215.02 g/mol | Compliance with small-molecule drug thresholds [3] |
Boiling Point | 412.8 ± 25.0 °C (Predicted) | Thermal stability for synthetic processing [1] |
Density | 1.861 ± 0.06 g/cm³ (Predicted) | Crystal packing efficiency |
pKa | 10.23 ± 0.30 (Predicted) | Tunable acidity for salt formation [1] |
Anticancer Activity (Derivatives) | Tubulin polymerization inhibition | Target engagement in mitotic disruption [6] |
Benzimidazole drug discovery evolved from serendipitous findings to rational design. Initial interest arose in the 1940s with the identification of 5,6-dimethylbenzimidazole in vitamin B₁₂, spurring synthesis of antihelmintics like thiabendazole (1960s) [8]. The 1990s marked a shift toward halogenated derivatives, leveraging bromine/fluorine to enhance potency against resistant targets. Omeprazole (antiulcer) and telmisartan (antihypertensive) exemplified early successes, but their non-halogenated scaffolds faced metabolic limitations [4].
The 2010s saw targeted halogenation emerge as a solution: 5-Bromo-7-fluoro-1H-benzo[d]imidazole entered commercial catalogs (e.g., TRC, MFCD16877668) as a building block for kinase inhibitors [1] [3]. Innovations in catalytic cross-coupling (e.g., Buchwald-Hartwig amination) enabled efficient derivatization at C5-bromo, yielding clinical candidates like CKD-516—a tubulin inhibitor with fluoro-bromo benzimidazole cores [6] [8]. Recent patents (e.g., US10835488B2, 2020) cover benzimidazoles as CXCR4 antagonists and TRPC6 inhibitors, underscoring the scaffold’s versatility [8]. Today, ~20% of benzimidazole-based clinical candidates feature halogen substitutions, with bromo-fluoro patterns prevalent in oncology pipelines due to their optimized pharmacodynamics [4] [8].
Table 3: Evolution of Halogenated Benzimidazoles in Drug Discovery
Era | Key Developments | Representative Agents | Limitations Addressed by Halogenation |
---|---|---|---|
1960–1980s | Antihelmintics; proton pump inhibitors | Thiabendazole; Omeprazole | Low bioavailability; target promiscuity |
1990–2010s | Antihypertensives; antivirals | Telmisartan; Enviradine | Short half-life; CYP450 metabolism |
2010s–Present | Kinase/tubulin inhibitors; targeted therapies | CKD-516; 5-Bromo-7-fluoro derivatives | Drug resistance; poor tumor penetration [6] [8] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1